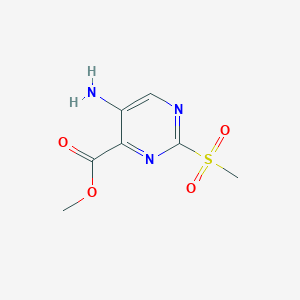![molecular formula C5H8N6O2 B13075840 [2-(3-Amino-1H-1,2,4-triazol-1-YL)acetyl]urea](/img/structure/B13075840.png)
[2-(3-Amino-1H-1,2,4-triazol-1-YL)acetyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(3-Amino-1H-1,2,4-triazol-1-YL)acetyl]urea: is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an amino group attached to the triazole ring and an acetylurea moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Amino-1H-1,2,4-triazol-1-YL)acetyl]urea typically involves the reaction of 3-amino-1H-1,2,4-triazole with acetic anhydride, followed by the addition of urea. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The general reaction scheme can be represented as follows:
Step 1: 3-amino-1H-1,2,4-triazole + acetic anhydride → 2-(3-Amino-1H-1,2,4-triazol-1-yl)acetate
Step 2: 2-(3-Amino-1H-1,2,4-triazol-1-yl)acetate + urea → this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions: [2-(3-Amino-1H-1,2,4-triazol-1-YL)acetyl]urea can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted triazole derivatives.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine:
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of bacteria and fungi.
Cancer Research: It has been investigated for its cytotoxic effects on cancer cells, making it a candidate for anticancer drug development.
Industry:
Agriculture: The compound can be used as a precursor for the synthesis of herbicides and pesticides.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
作用机制
The mechanism of action of [2-(3-Amino-1H-1,2,4-triazol-1-YL)acetyl]urea involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to cell death in microbial or cancer cells. The triazole ring and acetylurea moiety play crucial roles in its binding affinity and specificity.
相似化合物的比较
3-Amino-1H-1,2,4-triazole: A precursor in the synthesis of [2-(3-Amino-1H-1,2,4-triazol-1-YL)acetyl]urea.
1,2,4-Triazole: A parent compound with various derivatives having different biological activities.
2-(3-Amino-1H-1,2,4-triazol-1-yl)ethanol: A compound with similar structural features but different functional groups.
Uniqueness: this compound is unique due to its combination of the triazole ring and acetylurea moiety, which imparts distinct chemical and biological properties
属性
分子式 |
C5H8N6O2 |
|---|---|
分子量 |
184.16 g/mol |
IUPAC 名称 |
2-(3-amino-1,2,4-triazol-1-yl)-N-carbamoylacetamide |
InChI |
InChI=1S/C5H8N6O2/c6-4-8-2-11(10-4)1-3(12)9-5(7)13/h2H,1H2,(H2,6,10)(H3,7,9,12,13) |
InChI 键 |
BYDQQEIINXMQQG-UHFFFAOYSA-N |
规范 SMILES |
C1=NC(=NN1CC(=O)NC(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


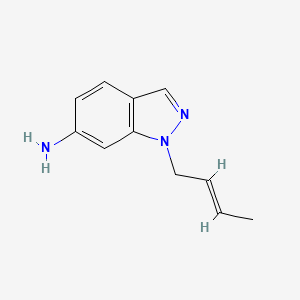
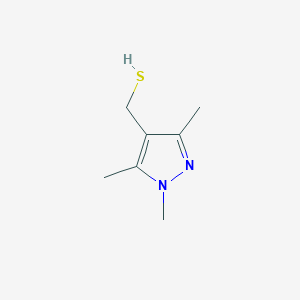
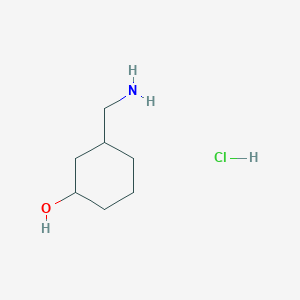
![5-Bromo-1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13075771.png)


![4-Chloro-2-[(methylsulfanyl)methyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B13075793.png)
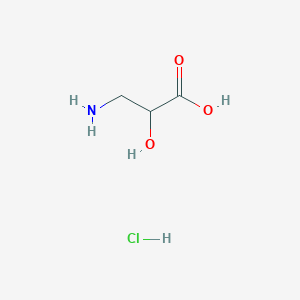
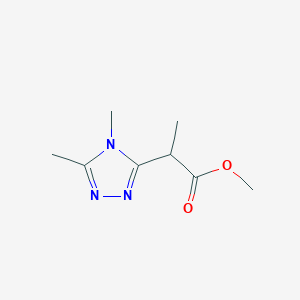
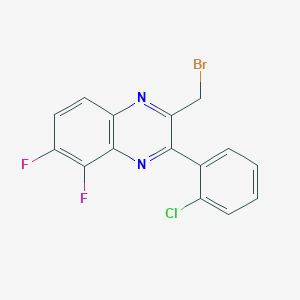
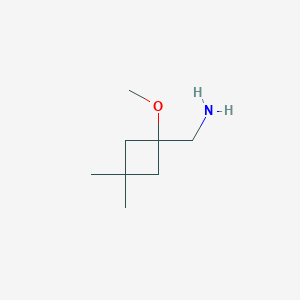
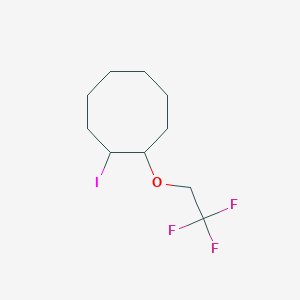
![1-Chloro-2-{[(2-iodocyclopentyl)oxy]methyl}benzene](/img/structure/B13075835.png)
